

# Rifaquinzinone: A Comprehensive Technical Overview of a Novel Dual-Pharmacophore Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rifaquinzinone*

Cat. No.: *B606515*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Rifaquinzinone** (also known as CBR-2092 and TNP-2092) is a novel, experimental antibiotic that represents a significant advancement in the fight against drug-resistant bacteria.<sup>[1][2]</sup> It is a first-in-class dual-pharmacophore molecule, meaning it covalently combines two different antibiotic classes—a rifamycin and a quinolone—into a single, stable entity.<sup>[1][3]</sup> This hybrid structure allows **Rifaquinzinone** to exert a multi-pronged attack on bacterial cells by simultaneously inhibiting essential enzymes involved in both RNA and DNA synthesis.<sup>[1][4]</sup> Currently under clinical development, **Rifaquinzinone** has shown considerable promise for treating complex infections, including those caused by methicillin-resistant *Staphylococcus aureus* (MRSA) and biofilm-associated pathogens.<sup>[1][5]</sup> This document provides an in-depth technical guide to the chemical structure, mechanism of action, available quantitative data, and key experimental findings related to **Rifaquinzinone**.

## Chemical Structure and Properties

**Rifaquinzinone** is a large and complex molecule, the result of a deliberate synthetic effort to link a rifamycin SV pharmacophore with a 4H-4-oxo-quinolizine moiety.<sup>[3]</sup> This design is not a pro-drug; the entire hybrid molecule is the active agent.<sup>[2][3]</sup>

Chemical Formula: C<sub>65</sub>H<sub>81</sub>FN<sub>6</sub>O<sub>15</sub>[\[2\]](#)[\[6\]](#)[\[7\]](#)

Molecular Weight: 1,205.37 g/mol [\[6\]](#)[\[7\]](#)

IUPAC Name: 8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.0.5,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid[\[2\]](#)

Synonyms: CBR-2092, TNP-2092, RFQ[\[1\]](#)[\[2\]](#)[\[8\]](#)

#### Simplified 2D Representation of Rifaquizinone



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of **Rifaquizinone**'s hybrid structure.

## Mechanism of Action

The innovative design of **Rifaquizinone** allows it to engage multiple critical bacterial targets simultaneously. This dual-action mechanism is key to its potent bactericidal activity and may

contribute to a lower propensity for resistance development compared to single-target antibiotics.[3]

The primary targets of **Rifaquizinone** are:

- RNA Polymerase (RNAP): The rifamycin portion of the molecule inhibits bacterial RNAP, an enzyme essential for transcribing DNA into RNA. This action is similar to that of other rifamycin-class antibiotics like rifampin.[1][4]
- DNA Gyrase and Topoisomerase IV: The quinolone moiety targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation.[1][4]

By inhibiting these distinct but equally vital processes, **Rifaquizinone** effectively halts both transcription and DNA replication, leading to rapid bacterial cell death.[1][5]



[Click to download full resolution via product page](#)

Caption: Dual inhibitory pathways of **Rifaquizinone** in bacteria.

## Quantitative Data Summary

The following table summarizes key in vitro potency metrics for **Rifaquizinone** against *Staphylococcus aureus* and other clinically relevant bacteria.

| Parameter                                         | Target Organism/Enzyme                                                                | Value                               | Reference |
|---------------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------|-----------|
| IC <sub>50</sub>                                  | Wild-type <i>S. aureus</i><br>RNA Polymerase                                          | 34 nM                               | [8]       |
| MIC Range                                         | 300 clinical isolates of<br>staphylococci and<br>streptococci                         | 0.008 - 0.5 µg/mL                   | [8]       |
| Time- and<br>Concentration-<br>Dependent Cidality | <i>S. aureus</i> (including<br>rifampin and<br>fluoroquinolone-<br>resistant strains) | Observed at 1 µg/mL<br>and 10 µg/mL | [1]       |

## Experimental Protocols Overview

While detailed, step-by-step protocols for the synthesis and evaluation of **Rifaquizinone** are proprietary, published studies provide a clear overview of the methodologies employed in its development and characterization.

## Synthesis of Rifaquizinone

The synthesis of **Rifaquizinone** is a multi-step process that involves the covalent linkage of a rifamycin backbone with a quinolone pharmacophore.[3] This process was part of a larger program that created approximately 300 different rifamycin-quinolone hybrids to identify the most potent and stable candidates.[3] The design ensures that the resulting molecule is a stable, dual-pharmacophore agent rather than a prodrug of its components.[3]



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Rifaquizinone**.

## In Vitro Efficacy Studies

### Biochemical Assays:

- RNA Polymerase Inhibition: The potency of **Rifaquizinone** against *S. aureus* RNA polymerase was determined using biochemical assays, resulting in an  $IC_{50}$  value of 34 nM. [8] These assays typically measure the incorporation of radiolabeled nucleotides into RNA transcripts in the presence of varying concentrations of the inhibitor.

### Microbiological Assays:

- Minimum Inhibitory Concentration (MIC) Determination: MICs were determined for a large panel of clinical isolates of staphylococci and streptococci.[8] Standard broth microdilution or

agar dilution methods are typically used for these experiments according to CLSI guidelines.

- Time-Kill Studies: To assess the bactericidal activity, time-kill assays were performed against both growing and non-growing *S. aureus*.<sup>[1]</sup> These studies demonstrated a more significant bactericidal effect for **Rifaquizinone** compared to rifampin, various fluoroquinolones, and even combination therapy.<sup>[1]</sup>

## In Vivo Efficacy Models

- Murine Catheter Biofilm Model: This model was used to evaluate **Rifaquizinone**'s effectiveness against biofilm-associated infections. The results showed significant reductions in bacterial counts for both methicillin-susceptible and fluoroquinolone-resistant *S. aureus*.<sup>[1]</sup>
- Rat Knee Prosthesis Model: To assess its potential for treating prosthetic joint infections (PJI), a rat model was developed where knee prostheses were inoculated with MRSA. Treatment with **Rifaquizinone** led to a dose-dependent decrease in inflammatory markers and outperformed vancomycin in histological scoring of osteomyelitis.<sup>[1]</sup>

## Human Clinical Trials

- Phase 1 Absorption, Metabolism, and Excretion (AME) Study (NCT05074134): This open-label study in healthy male participants evaluated the pharmacokinetics of a single 300 mg intravenous dose of [<sup>14</sup>C]-labeled **Rifaquizinone**.<sup>[9]</sup> Blood, urine, and feces were collected for 336 hours to assess radiolabel recovery and identify metabolites.<sup>[9]</sup>
- Phase 2 ABSSI Trial (NCT03964493): A multicenter, randomized, double-blind, active-controlled trial was conducted in adults with acute bacterial skin and skin structure infections (ABSSIs). Patients received either 300 mg of **Rifaquizinone** or 1 g of vancomycin intravenously every 12 hours. The primary endpoint was safety and tolerability, with clinical response as a key secondary endpoint.<sup>[10]</sup>

## Conclusion

**Rifaquizinone** is a highly promising antibiotic candidate with a unique dual mechanism of action that addresses the critical challenge of antimicrobial resistance. Its potent in vitro and in vivo activity against difficult-to-treat pathogens, including MRSA and biofilms, underscores its potential clinical utility. The ongoing clinical development will be crucial in determining its safety

and efficacy profile for future applications in treating serious bacterial infections. The data presented in this guide highlights the robust scientific foundation behind **Rifaquizinone** and provides a comprehensive resource for the scientific and drug development communities.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. contagionlive.com [contagionlive.com]
- 2. Rifaquizinone - Wikipedia [en.wikipedia.org]
- 3. In Vitro Evaluation of CBR-2092, a Novel Rifamycin-Quinolone Hybrid Antibiotic: Studies of the Mode of Action in *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifaquizinone by TenNor Therapeutics for Irritable Bowel Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 5. What is Rifaquizinone used for? [synapse.patsnap.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P-1117. An Open-label Phase 1 Study in Healthy Adult Male Participants to Investigate the Absorption, Metabolism, and Excretion of [14C]-Rifaquizinone Following a Single Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-1090. Rifaquizinone for the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Multicenter, Double-Blind, Randomized, Active-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rifaquizinone: A Comprehensive Technical Overview of a Novel Dual-Pharmacophore Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606515#what-is-the-chemical-structure-of-rifaquizinone>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)